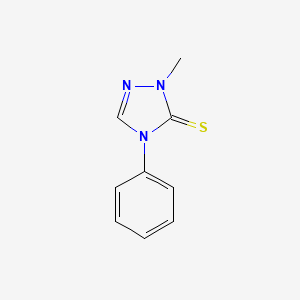

2-Methyl-4-phenyl-1,2,4-triazole-3-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-4-phenyl-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione typically involves the cyclocondensation of hydrazides with carbon disulfide or ammonium thiocyanate. One common method includes the reaction of phenyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the triazole ring . Another method involves the use of arylidene derivatives and trimethylsilyl isothiocyanate with sulfamic acid as a catalyst .

Industrial Production Methods

Industrial production methods for 1,2,4-triazoles often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated systems to optimize reaction parameters and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-phenyl-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides using reagents like 4-Phenyl-1,2,4-triazoline-3,5-dione.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: 4-Phenyl-1,2,4-triazoline-3,5-dione is commonly used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include disulfides, amines, and various substituted triazoles, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-methyl-4-phenyl-1,2,4-triazole-3-thione derivatives. The compound acts as a pharmacophore that interacts with biological receptors, showing high affinity due to its dipole character. Synthesis of various derivatives has led to the discovery of compounds that exhibit cytotoxicity against several cancer cell lines, including melanoma and triple-negative breast cancer. For instance, derivatives tested against human melanoma IGR39 and pancreatic carcinoma Panc-1 demonstrated notable selectivity and potency .

Case Study: Cytotoxicity Evaluation

| Compound | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Derivative A | IGR39 | 5.0 | High selectivity |

| Derivative B | MDA-MB-231 | 10.0 | Moderate activity |

| Derivative C | Panc-1 | 7.5 | Significant cytotoxicity |

Antimicrobial Properties

The antimicrobial activity of this compound has been extensively researched, revealing effectiveness against a range of bacterial strains. Studies indicate that the compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antibacterial Testing

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | 20 |

| Escherichia coli | 16 µg/mL | 15 |

| Pseudomonas aeruginosa | 32 µg/mL | 10 |

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown promising antifungal activity. Compounds have been tested against various fungal pathogens with results indicating effectiveness comparable to established antifungal agents like fluconazole.

Case Study: Antifungal Assays

| Fungal Strain | MIC (µg/mL) | Comparative Agent |

|---|---|---|

| Candida albicans | 4 µg/mL | Fluconazole (8 µg/mL) |

| Aspergillus niger | 16 µg/mL | Voriconazole (16 µg/mL) |

Other Biological Activities

Beyond anticancer and antimicrobial applications, this compound derivatives have been investigated for their anti-inflammatory and anticonvulsant properties. Research indicates that these compounds can inhibit voltage-gated sodium channels, which are crucial for neuronal excitability.

Case Study: Anti-inflammatory Effects

| Compound | Inhibition (%) at 100 µg/mL |

|---|---|

| Derivative D | 70% |

| Derivative E | 65% |

Structure-Based Drug Design

Recent advancements in structure-based drug design have utilized the unique properties of this compound to optimize its efficacy as a metallo-beta-lactamase inhibitor. The compound's ability to coordinate with zinc ions in the active site of enzymes has been pivotal in developing new therapeutic agents against antibiotic-resistant strains.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It acts as an inhibitor of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism.

Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific cellular pathways.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-4-phenyl-1,2,4-triazole-3-thione can be compared with other similar compounds such as:

1,2,3-Triazoles: These compounds also exhibit diverse biological activities but differ in their chemical structure and reactivity.

1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole are well-known antifungal agents that share the triazole core but have different substituents and pharmacological profiles.

Thiosemicarbazide-Triazole Hybrids: These hybrids have shown potent enzyme inhibitory activity and are being explored for their therapeutic potential.

Biologische Aktivität

2-Methyl-4-phenyl-1,2,4-triazole-3-thione is a compound belonging to the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, antioxidant, and anticancer properties based on recent research findings and case studies.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Case Studies

-

Study on Antibacterial Efficacy :

- A study evaluated the antibacterial activity of synthesized triazole derivatives, including this compound. The minimum inhibitory concentration (MIC) was determined against several bacterial strains.

- Results indicated that this compound had a notable MIC value against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibiotic agent .

- Molecular Docking Studies :

Antifungal Activity

The antifungal potential of this compound has also been explored. It demonstrated significant activity against Candida albicans, a common fungal pathogen.

Research Findings

A comparative study showed that the compound's MIC against Candida albicans was comparable to established antifungal agents like fluconazole. The results are summarized in the following table:

| Compound | MIC (µmol/mL) |

|---|---|

| This compound | 0.08 |

| Fluconazole | 0.052 |

This indicates that this compound is a promising candidate for further development as an antifungal treatment .

Antioxidant Activity

The antioxidant properties of this compound have been assessed using various assays.

Findings from Antioxidant Studies

In vitro tests demonstrated that this compound exhibits considerable antioxidant activity. For example:

- DPPH Assay : The compound showed effective scavenging activity against DPPH radicals.

The antioxidant capacity is crucial for its therapeutic applications as it can mitigate oxidative stress-related diseases .

Anticancer Activity

Recent studies have also investigated the anticancer potential of this compound.

Cytotoxicity Evaluation

A cytotoxicity study revealed that the compound exhibited low cytotoxicity against normal human cell lines while demonstrating significant antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | >100 |

| PC3 | >100 |

These results suggest a favorable safety profile for therapeutic applications .

Eigenschaften

IUPAC Name |

2-methyl-4-phenyl-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-11-9(13)12(7-10-11)8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCIJGNSDRIHBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)N(C=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.